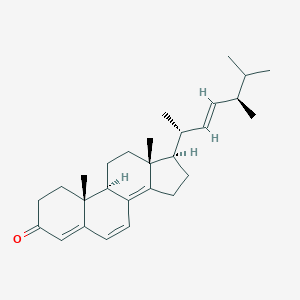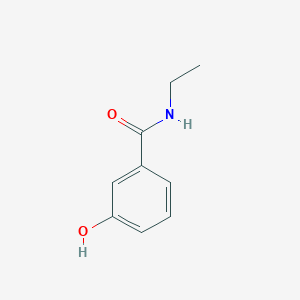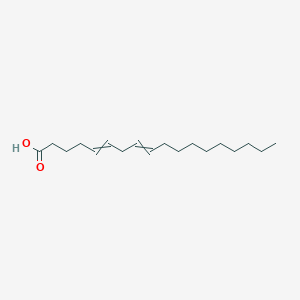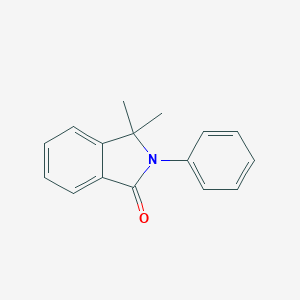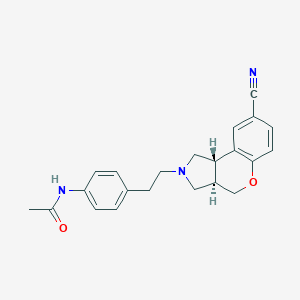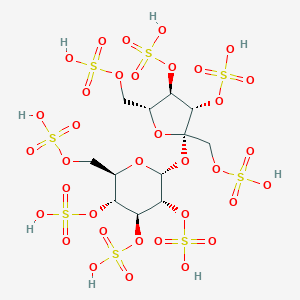
1,4-Dichloro-2,5-bis(trichloromethyl)benzene
Overview
Description
1,4-Dichloro-2,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H2Cl8 and a molecular weight of 381.73 g/mol . This compound is characterized by its white to off-white solid form and slight solubility in chloroform and dichloromethane . It is a derivative of 1,4-bis(trichloromethyl)-2-chlorobenzene and is used as a reagent in the synthesis of hexachloroxylene derivatives, which have pharmaceutical applications such as antimalarial and schistosomicidal agents .
Mechanism of Action
Target of Action
It is known to be a derivative compound of 1,4-bis(trichloromethyl)-2-chlorobenzene , which is used as a reagent for the synthesis of hexachloroxylene derivatives . These derivatives have pharmaceutical functions as antimalarial and schistosomicides .
Mode of Action
It is known to act as a reagent in the synthesis of hexachloroxylene derivatives . These derivatives interact with their targets to exert antimalarial and schistosomicidal effects .
Biochemical Pathways
Given its role in the synthesis of hexachloroxylene derivatives , it may indirectly influence the pathways associated with malaria and schistosomiasis treatment.
Result of Action
As a reagent in the synthesis of hexachloroxylene derivatives , it contributes to the production of compounds with antimalarial and schistosomicidal effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene typically involves the chlorination of para-xylene. This process requires specific reaction conditions, including the presence of chlorine gas and a suitable catalyst to facilitate the chlorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Dichloro-2,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and catalysts used.
Reduction: Reduction reactions can convert the trichloromethyl groups into other functional groups.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Dichloro-2,5-bis(trichloromethyl)benzene has several scientific research applications:
Comparison with Similar Compounds
1,4-Dichloro-2,5-bis(trichloromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trichloromethyl)-2-chlorobenzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1,4-Dichloro-2-(trichloromethyl)benzene: Another related compound with similar structural features and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for specific applications in pharmaceuticals and industrial chemistry .
Properties
IUPAC Name |
1,4-dichloro-2,5-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl8/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLFMXXVKFMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301687 | |
| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-29-2 | |
| Record name | 1,5-bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



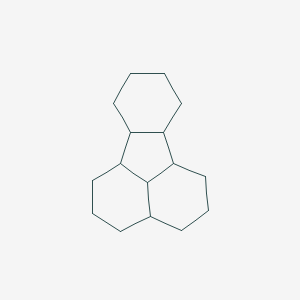
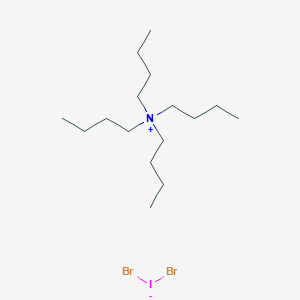

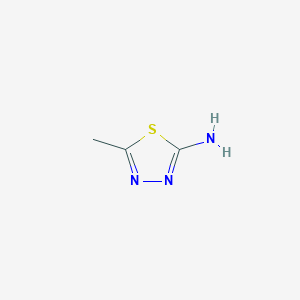
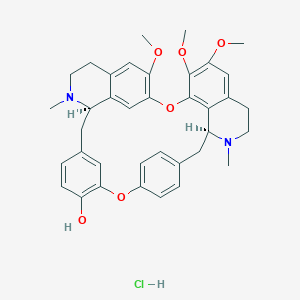
![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
